(R)-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
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Overview
Description
®-2-Oxa-8-azaspiro[45]decan-4-amine dihydrochloride is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the formation of the spirocyclic ring system. One common method includes the reduction of an azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to scale the formation and reduction of intermediates. This approach ensures high efficiency and consistency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions
®-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
®-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex molecules and as a building block for spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of ®-2-Oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
®-8-azaspiro[4.5]decan-1-amine dihydrochloride: Another spirocyclic compound with similar structural features.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: Compounds with a thia-azaspiro structure, known for their anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine: A compound with potent CCR4 antagonist activity.
Uniqueness
®-2-Oxa-8-azaspiro[45]decan-4-amine dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H18Cl2N2O |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(4R)-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-11-6-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m0../s1 |
InChI Key |
RROGISZAZFVOEA-KLXURFKVSA-N |
Isomeric SMILES |
C1CNCCC12COC[C@@H]2N.Cl.Cl |
Canonical SMILES |
C1CNCCC12COCC2N.Cl.Cl |
Origin of Product |
United States |
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